Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyrrole ring, which is further substituted with a methyl group and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate typically involves the bromination of 1-methylpyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 1-methylpyrrole-2-carboxylate.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted pyrrole derivatives.
Reduction Products: 1-methylpyrrole-2-carboxylate.
Oxidation Products: Oxidized pyrrole derivatives.
Scientific Research Applications
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms on the pyrrole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carboxylate ester group can undergo hydrolysis, releasing the active pyrrole derivative that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 4,5-dichloro-1-methylpyrrole-2-carboxylate
- Methyl 4,5-difluoro-1-methylpyrrole-2-carboxylate
- Methyl 4,5-diiodo-1-methylpyrrole-2-carboxylate
Comparison: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is unique due to the presence of bromine atoms, which provide specific reactivity and properties compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where specific halogen bonding or steric effects are desired.
Properties
IUPAC Name |
methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZAUBXQWRZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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